An In-depth Technical Guide to 800CW NHS Ester for Researchers and Drug Development Professionals
An In-depth Technical Guide to 800CW NHS Ester for Researchers and Drug Development Professionals
Introduction: 800CW NHS ester is a near-infrared (NIR) fluorescent dye that has become an invaluable tool in various life science research and drug development applications. Its exceptional brightness, high water solubility, and amine-reactive N-hydroxysuccinimide (NHS) ester functional group make it ideal for the stable labeling of biomolecules. This guide provides a comprehensive overview of 800CW NHS ester, including its physicochemical and spectral properties, detailed experimental protocols for biomolecule conjugation, and its applications in key research areas.
Core Properties of 800CW NHS Ester
800CW NHS ester is characterized by its strong absorbance and fluorescence in the 800 nm region of the electromagnetic spectrum, a window where biological tissues exhibit minimal autofluorescence, allowing for deep tissue imaging with high signal-to-noise ratios. The NHS ester moiety enables covalent conjugation to primary and secondary amines, such as the lysine residues found in proteins and antibodies, forming a stable amide bond.
Physicochemical and Spectral Data
The key quantitative properties of 800CW NHS ester are summarized in the tables below for easy reference and comparison.
| Physicochemical Properties | Value | Reference |
| Molecular Formula | C₅₀H₅₄N₃Na₃O₁₇S₄ | [1][2] |
| Molecular Weight | ~1166.20 g/mol | [1][2] |
| Purity | ≥80% (HPLC) | [2] |
| Storage | Store at -20°C, protected from light and moisture | |
| Solubility | Water, DMSO, DMF |
| Spectral Properties | Value | Reference |
| Excitation Maximum (λex) in PBS | ~774 nm | |
| Emission Maximum (λem) in PBS | ~789 nm | |
| Molar Absorptivity in PBS | ~240,000 L mol⁻¹ cm⁻¹ |
Biomolecule Conjugation with 800CW NHS Ester
The conjugation of 800CW NHS ester to biomolecules is a straightforward yet critical process that requires careful attention to reaction conditions to ensure optimal labeling and preservation of biomolecule function.
Chemical Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Experimental Protocol: Antibody Labeling
This protocol provides a general guideline for labeling immunoglobulin G (IgG) antibodies. Optimization may be required for other proteins.
Materials:
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800CW NHS ester
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IgG antibody (in an amine-free buffer, e.g., PBS)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
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Quenching Buffer: 1 M Tris-HCl, pH 8.0
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Purification column (e.g., size-exclusion chromatography)
Procedure:
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Prepare Antibody Solution: Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris are incompatible with this reaction.
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Prepare Dye Solution: Immediately before use, dissolve the 800CW NHS ester in anhydrous DMSO to a concentration of 10-20 mg/mL.
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Reaction Setup: Add the reaction buffer to the antibody solution. Then, add the dissolved 800CW NHS ester to the antibody solution. A typical molar ratio of dye to antibody is 2:1 to 10:1. For an IgG antibody (~160 kDa), approximately 0.03 mg of dye is required for every 1 mg of protein for a 2:1 dye-to-protein ratio.
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Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
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Quenching (Optional): To stop the reaction, add the quenching buffer.
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Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column or dialysis.
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Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~774 nm (for the dye).
Applications in Research and Drug Development
The unique properties of 800CW NHS ester have led to its widespread adoption in a variety of applications.
In Vivo Imaging
The low autofluorescence of tissues in the NIR spectrum makes 800CW-labeled molecules highly suitable for deep-tissue in vivo imaging. This is particularly valuable in preclinical drug development for tracking the biodistribution and target engagement of therapeutic antibodies and other biomolecules.
Western Blotting and In-Cell Western Assays
In Western blotting, 800CW-conjugated secondary antibodies provide a highly sensitive and quantitative method for protein detection. The linear dynamic range of fluorescence detection is often wider than that of traditional chemiluminescent methods. In-Cell Western assays utilize 800CW-labeled antibodies for the quantitative analysis of proteins in fixed cells, enabling the study of signaling pathways and drug effects in a high-throughput format. For instance, the phosphorylation of ERK, a key protein in the MAPK signaling pathway, can be detected using a primary antibody against phospho-ERK, followed by an 800CW-labeled secondary antibody.
Other Applications
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Flow Cytometry: 800CW-conjugated antibodies are used for the identification and sorting of specific cell populations.
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Microscopy and Immunofluorescence: Labeled antibodies enable the visualization of protein localization within cells and tissues.
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Protein Arrays: Used for the high-throughput screening of protein-protein interactions.
